TAAR1 Pharmacological Potential: Class-Level Affinity Evidence from the Roche EP 2895478 B1 Patent Family
The target compound falls within the Markush structure of Formula (I) in EP 2895478 B1 (WO2014041106A1), wherein R₁ is phenyl optionally substituted by lower alkyl — explicitly encompassing 4-ethylphenyl [1]. The patent asserts that compounds of Formula (I) 'have a good affinity to the trace amine associated receptors (TAARs), especially for TAAR1' [1]. While the patent does not disclose the specific IC₅₀ or EC₅₀ of CAS 951901-33-0, representative triazole carboxamide analogs within this patent family have demonstrated TAAR1 agonist activity with EC₅₀ values as low as 0.600 nM at rat TAAR1 and 18 nM at human TAAR1 expressed in recombinant HEK293 cells (cAMP accumulation assay) [2]. Selected analogs further exhibited binding affinities with Kᵢ = 3.5 nM at human TAAR1 [2]. In contrast, the 1-(2-phenylethyl) analog (BDBM33422), which replaces the 4-ethylphenyl with a phenethyl group, shows no reported TAAR1 activity and instead exhibits weak Factor XIIa inhibition (IC₅₀ = 50,000 nM) [3]. This indicates that the N1-(4-ethylphenyl) substitution may confer TAAR1-targeted pharmacology that is absent in N1-alkyl-linked analogs.
| Evidence Dimension | TAAR1 agonist activity (class-representative compounds vs. N1-alkyl analog) |
|---|---|
| Target Compound Data | No direct EC₅₀/IC₅₀ available for CAS 951901-33-0; structurally encompassed by EP 2895478 B1 Formula (I) with asserted TAAR1 affinity. |
| Comparator Or Baseline | Representative TAAR1-active triazole carboxamides in Roche patent family: EC₅₀ = 0.600 nM (rat TAAR1), EC₅₀ = 18 nM (human TAAR1), Kᵢ = 3.5 nM (human TAAR1 binding); N1-phenethyl analog BDBM33422: no TAAR1 activity, Factor XIIa IC₅₀ = 50,000 nM. |
| Quantified Difference | Class-representative compounds show >4-log higher potency at TAAR1 vs. Factor XIIa activity of the phenethyl analog; inferred TAAR1 engagement for 4-ethylphenyl derivatives absent in N1-alkyl congeners. |
| Conditions | TAAR1: recombinant HEK293 cells, cAMP accumulation assay (EC₅₀) and radioligand binding assay (Kᵢ); Factor XIIa: HTS enzymatic assay, pH 7.4, 2°C (IC₅₀). |
Why This Matters
For procurement decisions in TAAR1-focused drug discovery programs, the 4-ethylphenyl N1-substituted scaffold provides a structurally validated entry point into a patent-protected chemotype with demonstrated nanomolar TAAR1 engagement, whereas alkyl-linked N1 analogs lack this pharmacological profile.
- [1] Hoffmann-La Roche Inc. Triazole Carboxamide Derivatives. EP 2895478 B1, granted 2016-10-19. Original publication: WO2014041106A1. Abstract confirms 'good affinity to the trace amine associated receptors (TAARs), especially for TAAR1.' View Source
- [2] BindingDB. BDBM109573 (US8604061, Example 369): EC₅₀ = 0.600 nM at rat TAAR1; BDBM109524 (US8604061, Example 292): Kᵢ = 3.5 nM, EC₅₀ = 18 nM at human TAAR1. Representative data from the Roche TAAR1 patent family. View Source
- [3] BindingDB. BDBM33422: 1-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)-1,2,3-triazole-4-carboxamide. IC₅₀ = 50,000 nM at human Factor XIIa. NIH Molecular Libraries Screening Center HTS data. View Source
